RQ-00203078 vs. PF-05105679: Superior TRPM8 Antagonism Potency
RQ-00203078 exhibits significantly higher potency for the human TRPM8 channel compared to PF-05105679. RQ-00203078 has an IC50 of 8.3 nM against human TRPM8 [1], whereas PF-05105679 is reported as a moderately potent antagonist with an IC50 of 103 nM against the same target [2].
| Evidence Dimension | Potency (IC50) against human TRPM8 channel |
|---|---|
| Target Compound Data | IC50 = 8.3 nM |
| Comparator Or Baseline | PF-05105679 (IC50 = 103 nM) |
| Quantified Difference | RQ-00203078 is 12.4-fold more potent than PF-05105679. |
| Conditions | In vitro calcium influx assay in heterologous cells expressing human TRPM8. |
Why This Matters
Higher potency enables the use of lower drug concentrations in assays, reducing the risk of off-target effects, conserving material, and improving signal-to-noise ratio.
- [1] Ohmi, M., Shishido, Y., Inoue, T., Ando, K., Fujiuchi, A., Yamada, A., Watanabe, S., & Kawamura, K. (2014). Identification of a novel 2-pyridyl-benzensulfonamide derivative, RQ-00203078, as a selective and orally active TRPM8 antagonist. Bioorganic & Medicinal Chemistry Letters, 24(23), 5364-5368. View Source
- [2] Winchester, W. J., Gore, K., Glatt, S., Petit, W., Gardiner, J. C., Conlon, K., ... & Appleby, M. (2014). Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans. Journal of Pharmacology and Experimental Therapeutics, 351(2), 259-269. View Source
